molecular formula C15H23ClN4O2 B2785604 tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate CAS No. 1289386-80-6

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate

Cat. No.: B2785604
CAS No.: 1289386-80-6
M. Wt: 326.83
InChI Key: IRROHNSJRPIKRQ-XYPYZODXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The synthesis of tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate represents a milestone in heterocyclic chemistry, emerging from decades of research on pyrimidine derivatives. Early work on chloropyrimidine intermediates, such as 2-amino-4-chloropyrimidine (CAS 3993-78-0), laid the foundation for understanding nucleophilic substitution patterns in pyrimidine systems. The compound’s development accelerated in the 2010s with advances in carbamate-protecting group strategies, as evidenced by patents describing tert-butyl carbamate derivatives for pharmaceutical synthesis.

Key milestones include:

  • 2009 : Optimization of tert-butyl carbamate synthesis routes using phase-transfer catalysis, enabling high-yield production of intermediates.
  • 2012 : First PubChem entry for structurally related compound tert-butyl (2-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate (CID 60137712), demonstrating growing interest in chloro-pyrimidine-carbamate hybrids.
  • 2020 : Structural characterization of tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)piperidin-4-yl]carbamate (CID 145915736), showcasing divergent synthetic approaches to analogous compounds.

Table 1: Comparative molecular features of related compounds

Compound Molecular Formula Molecular Weight (g/mol) First Reported
Target Compound C15H22ClN5O2 339.83 ~2015*
CID 60137712 C15H23ClN4O2 326.82 2012
CID 145915736 C15H21ClN4O3 340.80 2020

*Estimated based on structural analogs’ development timelines

Position in Medicinal Chemistry Research

This compound occupies a strategic niche in drug discovery due to its dual functional groups:

  • Chloropyrimidine moiety : Enables selective hydrogen bonding with biological targets through N3 and Cl atoms.
  • Carbamate group : Enhances blood-brain barrier penetration compared to urea analogs, as demonstrated in cytoprotection studies.

Recent research highlights its utility in:

  • Kinase inhibition: The trans-cyclohexyl configuration creates optimal steric bulk for CDK2 binding pocket interactions.
  • PROTAC development: Tert-butyl carbamate serves as a versatile linker for E3 ligase recruitment.

Table 2: Biological activity of structural analogs (100 μM concentration)

Compound Class Anti-Proliferative Activity Cytoprotection Efficacy
Aryl carbamates 40% cell viability reduction 3-8% CoCl2 protection
Pyridyl ureas No activity Not tested

Evolution of Chloropyrimidine-Carbamate Research

The convergence of chloropyrimidine and carbamate chemistry has progressed through three generations:

First Generation (1990s-2000s):

  • Focused on simple 2-chloropyrimidines as alkylation agents
  • Limited carbamate integration due to stability challenges

Second Generation (2010s):

  • Introduction of tert-butyl protecting groups enabled stable carbamate-pyrimidine conjugates
  • Development of stereoselective synthesis routes for trans-cyclohexyl derivatives

Current Innovations (2020s):

  • Hybridization with piperidine/cyclohexyl systems for 3D diversity
  • Computational modeling-guided optimization of LogP values (experimental: 2.1 ± 0.3)

The compound’s synthetic accessibility is demonstrated by:

  • Buchwald-Hartwig amination for pyrimidine-cyclohexyl coupling
  • Microwave-assisted carbamate formation (yield >90%)
  • Chromatography-free crystallization using hexane/EtOAc (8:1)

This evolutionary trajectory positions this compound as a key scaffold for next-generation kinase inhibitors and targeted protein degraders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[4-[(2-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-6-4-10(5-7-11)18-12-8-9-17-13(16)20-12/h8-11H,4-7H2,1-3H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRROHNSJRPIKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate typically involves the reaction of 2-chloropyrimidine with trans-4-aminocyclohexanol, followed by the protection of the amino group with a tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyrimidine Moiety

The 2-chloropyrimidine group undergoes nucleophilic substitution, enabling functionalization. Key reactions include:

Reagents and Conditions

  • Ammonia or primary amines : React in polar aprotic solvents (e.g., acetonitrile) at 60–80°C with triethylamine as a base .

  • Thiols : Require milder conditions (25–40°C) in DMF with catalytic KI .

Example Reaction
Reaction with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-carboxylic acid hydrochloride in acetonitrile at 60°C for 7 hours yields a substituted pyrimidine derivative with 99.35% HPLC purity .

Nucleophile Product Yield Conditions
AminePyrimidine-4-amine analog85–93%60°C, acetonitrile, 7 hours
ThiolThioether derivative78%40°C, DMF, 3 hours

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

Reagents

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Hydrochloric acid (HCl) in dioxane/water mixtures .

Mechanistic Insight
Protonation of the carbonyl oxygen initiates cleavage, releasing CO₂ and forming the free amine. For example, Boc deprotection with TFA achieves >95% conversion within 2 hours .

Oxidation and Reduction Reactions

The cyclohexyl ring’s stereochemistry influences reactivity in redox processes:

Oxidation

  • KMnO₄/H₂SO₄ : Converts the cyclohexane ring to a diketone at 80°C .

  • Ozone (O₃) : Cleaves the ring via ozonolysis, forming dicarboxylic acids .

Reduction

  • H₂/Pd-C : Hydrogenates the chloropyrimidine to a pyrimidine-4-amine under 1 atm H₂ at 25°C .

Coupling Reactions for Functionalization

The amino group participates in coupling reactions:

Reagents

  • DCC/HOBt : Forms amides with carboxylic acids in DMF .

  • EDC/NHS : Activates carboxylates for bioconjugation .

Example
Reaction with benzoyl chloride in CH₂Cl₂ using triethylamine yields a benzoylated derivative in 90% yield .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposes above 150°C, releasing isobutylene and CO₂ .

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly at pH <3 or >10 .

Comparative Reactivity with Structural Analogs

Compound Reactivity Difference
tert-Butyl (4-((6-chloropyrimidin-4-yl)amino)cyclohexyl)carbamateLower electrophilicity at pyrimidine C2
tert-Butyl (trans-4-((5-chloropyridin-2-yl)amino)cyclohexyl)carbamateFaster substitution due to pyridine’s electron deficiency

Scientific Research Applications

Medicinal Chemistry Applications

  • Intermediate in Drug Synthesis :
    • This compound serves as a crucial intermediate in the synthesis of Edoxaban, an anticoagulant medication used for the treatment of various thromboembolic disorders. The synthesis pathway involves several steps that utilize tert-butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate as a key precursor .
  • Potential Anticancer Activity :
    • Compounds containing chloropyrimidine derivatives have shown promise in modulating kinase activity, which is relevant for treating cancers such as chronic myeloid leukemia and acute myeloid leukemia. The ability of this compound to interact with biological targets may provide avenues for further research into its anticancer properties .
  • Antiviral Properties :
    • Research indicates that pyrimidine derivatives can exhibit antiviral activities. Studies focusing on similar compounds suggest that this compound could be explored for its effectiveness against viral infections .

Synthesis Methodologies

The synthesis of this compound typically involves:

  • Reactions with Amines and Isocyanates : The compound can be synthesized through reactions involving amines derived from chloropyrimidine and isocyanates, leading to the formation of carbamate structures.

Case Studies

  • Edoxaban Synthesis :
    • A notable case study highlights the synthesis of Edoxaban from this compound, demonstrating its utility in pharmaceutical applications. The synthetic route not only improves yield but also enhances product purity .
  • Kinase Modulation :
    • Another case study focused on the modulation of kinase activity by pyrimidine-based compounds, suggesting that derivatives like this compound could serve as leads for developing new kinase inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use in research or therapeutic applications .

Comparison with Similar Compounds

Compound A : tert-Butyl (trans-4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289385-37-0)

  • Molecular Formula : C₁₆H₂₅ClN₄O₂
  • Molecular Weight : 340.85 g/mol
  • Key Difference: The pyrimidine ring substituents are altered (4-chloro-5-methyl vs. 2-chloro).

Compound B : tert-Butyl [trans-4-({3-[2-(methylsulfanyl)pyrimidin-5-yl]imidazo-[1,2-b]pyridazin-6-yl}amino)cyclohexyl]carbamate

  • Molecular Formula : C₂₄H₃₀N₆O₂S
  • Molecular Weight : 466.60 g/mol
  • Key Difference : Incorporation of a methylsulfanyl group on pyrimidine enhances hydrophobicity, which may improve membrane permeability but reduce solubility. This compound demonstrated inhibitory activity against Plasmodium falciparum, suggesting the methylsulfanyl group could optimize binding to parasitic targets.

Compound C : tert-Butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0)

  • Molecular Formula : C₉H₁₂ClN₃O₂
  • Molecular Weight : 229.66 g/mol
  • Key Difference : Lacks the cyclohexyl backbone, simplifying the structure but reducing conformational rigidity. This simplification may limit its utility in applications requiring steric specificity.

Cyclohexyl Backbone Modifications

Compound D : tert-Butyl (trans-4-((3-nitropyridin-2-yl)amino)cyclohexyl)carbamate (CAS: 1289386-01-1)

  • Molecular Formula : C₁₆H₂₄N₄O₄
  • Molecular Weight : 336.39 g/mol
  • Key Difference : Replaces the chloropyrimidine with a 3-nitropyridine group. The nitro group is strongly electron-withdrawing, which could enhance reactivity in nucleophilic substitution reactions but reduce metabolic stability.

Compound E : tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS: 239074-29-4)

  • Molecular Formula: C₁₂H₂₃NO₃
  • Molecular Weight : 229.32 g/mol
  • Key Difference : Features a hydroxymethyl group on the cyclohexyl ring instead of the pyrimidine-amine moiety. This increases polarity (TPSA = 66.4 Ų) and may improve aqueous solubility but eliminate target-binding capabilities.

Biological Activity

tert-Butyl (trans-4-((2-chloropyrimidin-4-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN4O2C_{15}H_{23}ClN_{4}O_{2}, with a molecular weight of approximately 326.82 g/mol. The compound features a tert-butyl group, a cyclohexyl moiety, and a chloropyrimidine derivative, which are crucial for its biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the chloropyrimidine ring suggests potential inhibitory effects on certain kinases and enzymes, which are critical in cancer and neurodegenerative diseases.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, such as:

  • Anticancer Activity : Many chloropyrimidine derivatives have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Cognitive Enhancement : Some studies suggest that related compounds can inhibit acetylcholinesterase, potentially enhancing cognitive function by increasing acetylcholine levels in the brain .

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that related compounds could inhibit acetylcholinesterase activity with an IC50 value of 0.17 μM. This inhibition is significant for developing treatments for Alzheimer's disease by preventing the breakdown of acetylcholine, thereby improving synaptic transmission .
  • Antioxidant Activity : Research on similar compounds indicated moderate antioxidant properties, where they reduced oxidative stress markers in cellular models exposed to amyloid beta peptides . This finding suggests potential neuroprotective effects.
  • In Vivo Studies : In animal models, compounds similar to this compound showed varying degrees of efficacy in reducing neuroinflammation and improving cognitive deficits induced by scopolamine . However, the bioavailability in the brain remains a critical factor affecting their therapeutic potential.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally related compounds:

Compound NameBiological ActivityIC50 / K_i ValuesNotes
This compoundPotential anticancer and cognitive enhancerTBDInvestigated for neuroprotective properties
Related Chloropyrimidine DerivativeAcetylcholinesterase InhibitorIC50 = 0.17 μMDemonstrated cognitive enhancement
Another Pyrimidine CompoundAntioxidant ActivityTBDReduced oxidative stress in vitro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.